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Compound of Interest

Compound Name: 3,4-Dihydroxybutanoic acid

Cat. No.: B075598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

3,4-Dihydroxybutanoic acid, a significant human metabolite. The information is presented to

be a valuable resource for researchers, scientists, and professionals involved in drug

development and related fields. This document summarizes key quantitative data in structured

tables, outlines experimental protocols, and visualizes a relevant metabolic pathway.

Introduction
3,4-Dihydroxybutanoic acid (also known as 3,4-dihydroxybutyric acid) is an omega-hydroxy

fatty acid.[1] It plays a role as a human metabolite and is functionally related to butyric acid.[1]

This compound is of particular interest due to its association with the metabolism of gamma-

hydroxybutyrate (GHB) and its elevated levels in individuals with succinic semialdehyde

dehydrogenase (SSADH) deficiency, a rare genetic disorder affecting the degradation of the

neurotransmitter GABA.[2][3] Understanding its spectroscopic properties is crucial for its

identification and quantification in biological samples, which can aid in the diagnosis and

monitoring of metabolic disorders and in forensic analysis.

Spectroscopic Data
This section details the available mass spectrometry, nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopy data for 3,4-Dihydroxybutanoic acid.
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Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the

identification of 3,4-Dihydroxybutanoic acid in biological matrices. The following table

summarizes the electron ionization (EI) mass spectral data obtained from a GC-EI-TOF

instrument.

Table 1: GC-MS Data for 3,4-Dihydroxybutanoic Acid

m/z Relative Intensity (%)

147.0 100

189.0 48.95

117.0 46.25

133.0 45.25

101.0 38.64

Source: PubChem CID 150929[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 3,4-Dihydroxybutanoic acid is not extensively available

in the public domain. However, predicted spectral data offers valuable insights for its structural

elucidation.

A patent describing the synthesis of (S)-3,4-dihydroxybutanoic acid provides a qualitative

description of the ¹H-NMR spectrum, noting a pair of mutually-coupled doublet of doublets

centered at 2.34 ppm, which are assigned to the methylene protons (H2). Predicted ¹H NMR

data is available from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H-NMR Data for 3,4-Dihydroxybutanoic Acid
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Atom Chemical Shift (ppm) Multiplicity

H2 2.39 dd

H2' 2.47 dd

H3 4.02 m

H4 3.46 dd

H4' 3.58 dd

Note: This is predicted data and should be used as a reference. Actual experimental values

may vary.

Predicted ¹³C-NMR data for 3,4-Dihydroxybutanoic acid is available from the Human

Metabolome Database (HMDB).

Table 3: Predicted ¹³C-NMR Data for 3,4-Dihydroxybutanoic Acid

Atom Chemical Shift (ppm)

C1 (COOH) 179.8

C2 (CH₂) 41.5

C3 (CHOH) 68.9

C4 (CH₂OH) 66.2

Note: This is predicted data and should be used as a reference. Actual experimental values

may vary.

Infrared (IR) Spectroscopy
Specific experimental IR spectral data for 3,4-Dihydroxybutanoic acid with peak assignments

is not readily available in public databases. However, based on its functional groups (carboxylic

acid and two hydroxyl groups), the following characteristic absorption bands can be expected.

Table 4: Expected Infrared Absorption Bands for 3,4-Dihydroxybutanoic Acid
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Functional Group Absorption Range (cm⁻¹) Description

O-H (Carboxylic Acid) 3300-2500 Broad

O-H (Alcohol) 3500-3200 Broad

C-H (sp³) 3000-2850 Medium to Strong

C=O (Carboxylic Acid) 1725-1700 Strong

C-O (Alcohol/Carboxylic Acid) 1300-1000 Strong

Experimental Protocols
The following are the methodologies cited for the acquisition of the spectroscopic data.

Mass Spectrometry (GC-MS)
Instrument: Leco Pegasus IV Gas Chromatography Time-of-Flight Mass Spectrometer.[1]

Ionization Mode: Electron Ionization (EI).

Sample Preparation: As 3,4-Dihydroxybutanoic acid is a polar molecule, derivatization

(e.g., silylation) is typically required prior to GC-MS analysis to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Varian GEMINI spectrometer.

Frequency: 300 MHz for ¹H-NMR.

Solvent: Chloroform (CDCl₃) has been mentioned in some literature, though deuterated

water (D₂O) or methanol-d₄ (CD₃OD) are also common solvents for this type of compound.

Reference: Tetramethylsilane (TMS) as an external standard.

Infrared (IR) Spectroscopy
Instrument: NICOLET 710 spectrometer.
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Sample Preparation: The compound is dissolved in a suitable solvent, such as chloroform,

for analysis.

Metabolic Pathway Visualization
3,4-Dihydroxybutanoic acid is a metabolite of gamma-hydroxybutyrate (GHB). One of the

proposed metabolic routes for GHB is through a β-oxidation spiral, which leads to the formation

of 3,4-dihydroxybutyric acid.[4] This pathway is particularly relevant in the context of identifying

biomarkers for GHB exposure.

β-Oxidation Pathway

Gamma-Hydroxybutyrate (GHB) 3,4-Dihydroxybutanoic Acid
Multiple Steps

Glycolic Acid
Further Oxidation

Proposed β-oxidation pathway of GHB.

Click to download full resolution via product page

Caption: Proposed β-oxidation pathway of GHB.

Conclusion
This technical guide has consolidated the available spectroscopic data for 3,4-
Dihydroxybutanoic acid. While quantitative mass spectrometry data is accessible, detailed

experimental NMR and IR data remain limited in the public domain, with a current reliance on

predicted spectra. The provided information on experimental protocols and the metabolic

context of this molecule serves as a foundational resource for researchers. Further

experimental elucidation of the complete NMR and IR spectra is warranted to enhance the

analytical characterization of this important metabolite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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